N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide
CAS No.: 899905-05-6
Cat. No.: VC11903838
Molecular Formula: C24H26FN3O3S
Molecular Weight: 455.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899905-05-6 |
|---|---|
| Molecular Formula | C24H26FN3O3S |
| Molecular Weight | 455.5 g/mol |
| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[[2-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C24H26FN3O3S/c1-30-19-10-9-18(14-20(19)31-2)26-21(29)15-32-23-22(16-7-6-8-17(25)13-16)27-24(28-23)11-4-3-5-12-24/h6-10,13-14H,3-5,11-12,15H2,1-2H3,(H,26,29) |
| Standard InChI Key | ZFIQWTCMXMOFFS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=CC=C4)F)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC(=CC=C4)F)OC |
Introduction
N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound belonging to the sulfonamide class. It features a unique structural arrangement, including a dimethoxyphenyl group, a diazaspiro structure, and a sulfanyl moiety, which suggests potential biological activity and applications in medicinal chemistry.
Synthesis and Characterization
The synthesis of this compound typically involves several key steps, utilizing reagents such as thiols for sulfanyl introduction and solvents like dichloromethane. The reaction conditions, including temperature and time, must be optimized to ensure high yields and purity of the final product.
Potential Applications and Biological Activity
N-(3,4-dimethoxyphenyl)-2-{[3-(3-fluorophenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide may exhibit therapeutic potential due to its structural motifs, which are similar to those of compounds known for significant biological activities. It is hypothesized to interact with specific enzymes or receptors, potentially leading to anti-inflammatory responses or anticancer activities.
Stability and Solubility
The compound is expected to have moderate solubility in organic solvents due to its hydrophobic aromatic rings. It may display stability under standard laboratory conditions but could be sensitive to strong acids or bases due to the presence of functional groups like amides and sulfides.
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